molecular formula C22H20F3N5O2S B2692090 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 852144-86-6

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2692090
CAS No.: 852144-86-6
M. Wt: 475.49
InChI Key: PTTQDXUXMYVWSX-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted at the 4-position with a 2-methoxyethyl group and at the 5-position with a 1H-indol-3-yl moiety. The thioether linkage connects the triazole to an acetamide group, which is further substituted with a 3-(trifluoromethyl)phenyl ring.

Key structural attributes:

  • Triazole core: Provides metabolic stability and hydrogen-bonding capacity.
  • Indol-3-yl group: Enhances interactions with hydrophobic pockets in biological targets.
  • 2-Methoxyethyl substituent: May improve solubility compared to bulkier alkyl/aryl groups.
  • Trifluoromethylphenyl acetamide: Increases lipophilicity and bioavailability.

Properties

IUPAC Name

2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N5O2S/c1-32-10-9-30-20(17-12-26-18-8-3-2-7-16(17)18)28-29-21(30)33-13-19(31)27-15-6-4-5-14(11-15)22(23,24)25/h2-8,11-12,26H,9-10,13H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTQDXUXMYVWSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Synthesis of the Triazole Ring: The triazole ring can be formed via a cyclization reaction involving hydrazine and an appropriate nitrile or ester.

    Thioether Formation: The indole and triazole intermediates are then linked through a thioether bond, typically using a thiol and a suitable leaving group under basic conditions.

    Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride in the presence of a base to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the triazole ring or the acetamide group, potentially yielding reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoromethylphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-diones, while reduction of the triazole ring can produce dihydrotriazoles.

Scientific Research Applications

Structural Characteristics

The molecular formula of this compound is C19H23N5O2SC_{19}H_{23}N_{5}O_{2}S, with a molecular weight of approximately 385.5 g/mol. The presence of the indole ring is associated with various biological activities, including interactions with serotonin receptors. The triazole moiety is recognized for its ability to inhibit enzymes, particularly cytochrome P450, which plays a crucial role in drug metabolism and synthesis.

Biological Activities

Research indicates that compounds similar to this one exhibit significant biological activities:

  • Antimicrobial Activity : Compounds with indole and triazole functionalities have shown promising results in inhibiting bacterial and fungal growth. For example, derivatives of triazoles are often evaluated for their efficacy against resistant strains of bacteria .
  • Anticancer Properties : Similar compounds have demonstrated anticancer activity by inducing apoptosis in cancer cells. In vitro studies have shown that modifications to the indole and triazole structures can enhance cytotoxic effects against various cancer cell lines .
  • Antioxidant Effects : The antioxidant properties of the compound may contribute to its therapeutic potential by mitigating oxidative stress-related damage in cells.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions, often utilizing solvents and catalysts to optimize yields. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction. The synthesis pathway can be summarized as follows:

  • Formation of the Triazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Thioether Formation : The introduction of sulfur into the structure enhances biological activity.
  • Final Acetamide Modification : This step involves attaching the acetamide group to enhance solubility and bioavailability.

Case Studies and Research Findings

Several studies have explored the applications and efficacy of related compounds:

  • Anticancer Studies : A study evaluated a series of indole-triazole derivatives for their anticancer properties against multiple cell lines, revealing significant growth inhibition rates (up to 86%) in certain cases .
  • In Silico Docking Studies : Molecular docking studies have been employed to predict interactions between this compound and various biological targets, suggesting its potential as a lead compound for further optimization .

Mechanism of Action

The mechanism of action of 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The indole and triazole moieties may play a role in binding to these targets, while the trifluoromethylphenyl group could enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes structural differences and inferred pharmacological implications:

Compound ID Triazole Substituents Acetamide Substituent Key Features & Potential Impact Reference
Main Compound 5-(1H-Indol-3-yl), 4-(2-Methoxyethyl) 3-(Trifluoromethyl)phenyl High lipophilicity (CF₃), indole-mediated target binding, improved solubility (methoxyethyl) N/A
2-(Phenylthiomethyl)-triazole analog 5-(Phenylthiomethyl), 4-(3-Methylphenyl) 2-(Trifluoromethyl)phenyl Positional isomer (CF₃ at 2- vs. 3-phenyl); reduced steric hindrance may enhance binding
Pyrrole-substituted analog 5-(4-Methoxybenzyl), 4-(1H-Pyrrol-1-yl) 2-(Trifluoromethyl)phenyl Pyrrole’s electron-rich nature may alter π-π stacking; methoxybenzyl enhances hydrophilicity
Thiophene-containing analog 5-(Thiophen-2-ylmethyl), 4-Ethyl 3-Fluoro-4-methylphenyl Thiophene’s sulfur atom increases electronic density; ethyl group may reduce metabolic stability
Furan-based anti-exudative compound 5-(Furan-2-yl), 4-Amino Varied substituents Furan’s lower lipophilicity vs. indole may reduce potency; amino group introduces polarity

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group increases logP values, favoring membrane permeability. However, the 2-methoxyethyl group balances this by introducing polar character.
  • Synthetic Accessibility : The main compound’s synthesis likely involves alkylation of triazole-thiol intermediates, similar to methods described for phenylthiomethyl analogs ().

Biological Activity

The compound 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic molecule that integrates significant bioactive moieties. Its structure includes an indole ring, a triazole moiety, and a thiol group, which contribute to its diverse biological activities. This article reviews the biological activity of this compound based on recent research findings.

Structural Characteristics

The molecular formula for this compound is C19H20N6O2SC_{19}H_{20}N_{6}O_{2}S, and it has a molecular weight of 396.52 g/mol. The presence of the indole ring is particularly noteworthy due to its role in various biological interactions, such as with serotonin receptors. The triazole moiety is recognized for its enzyme inhibition capabilities, particularly against cytochrome P450 enzymes involved in drug metabolism.

The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes or receptors. The indole and triazole rings can bind to these targets, modulating their activity and triggering biochemical pathways that lead to various biological effects .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing indole and triazole structures. For instance, derivatives similar to our compound have shown significant antiproliferative activity against various cancer cell lines including HeLa, MCF-7, and HT-29. One study reported that a closely related compound exhibited IC50 values of 0.52 μM against HeLa cells and 0.34 μM against MCF-7 cells, indicating strong anticancer properties .

Antimicrobial Activity

The triazole moiety is associated with antimicrobial properties. Research on related compounds has demonstrated effectiveness against a range of bacterial strains, including drug-resistant ones. For example, certain triazole derivatives have shown higher potency than standard antibiotics like vancomycin and ciprofloxacin .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/EffectivenessReference
AnticancerHeLa0.52 μM
AnticancerMCF-70.34 μM
AntimicrobialMRSAMIC: 0.046–3.11 μM
AntimicrobialE. coliMIC: 0.125–8 μg/mL

Case Study 1: Indole-Triazole Derivatives

A study synthesized a series of indole-triazole derivatives and evaluated their antiproliferative activities against multiple cancer cell lines. The results indicated that specific substitutions on the indole ring enhanced anticancer activity significantly .

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on the SAR of triazole derivatives revealed that electron-donating groups on the phenyl ring significantly improved antimicrobial activity against Gram-positive bacteria . This highlights the importance of structural modifications in enhancing biological efficacy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,2,4-triazole-3-thioacetamide derivatives like this compound?

  • Methodology : The compound can be synthesized via nucleophilic substitution. For example, refluxing 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with chloroacetamide derivatives in ethanol/water with KOH as a base, followed by recrystallization from ethanol . Metal complexes (e.g., Fe(II), Cu(II)) may be formed by reacting sodium/potassium salts of the parent acid with metal sulfates .
  • Key Steps : Optimize reaction time (1–5 hours), solvent (ethanol/water), and stoichiometric ratios (1:1 molar equivalents). Use TLC to monitor completion .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Characterization Techniques :

  • 1H NMR : Analyze proton environments (e.g., indole NH, methoxyethyl CH2, trifluoromethylphenyl signals) .
  • Elemental Analysis : Confirm C, H, N, S percentages to validate purity .
  • Mass Spectrometry : Determine molecular weight and fragmentation patterns .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

  • Initial Screening :

  • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM .
  • Anti-exudative Activity : Carrageenan-induced paw edema models in rodents .

Advanced Research Questions

Q. How can synthetic yields be improved for structurally similar 1,2,4-triazole derivatives?

  • Optimization Strategies :

  • Catalysis : Use zeolite (Y-H) or pyridine to accelerate cyclization during triazole formation .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 5 hours) while maintaining yields >80% .

Q. How do structural modifications (e.g., substituents on the indole or phenyl rings) influence bioactivity?

  • Structure-Activity Relationship (SAR) Insights :

  • Indole Modifications : 5-Substituted indoles (e.g., methoxy, halogens) enhance antimicrobial potency by increasing lipophilicity .
  • Triazole Substituents : Bulky groups (e.g., 2-methoxyethyl) improve metabolic stability but may reduce solubility .
  • Trifluoromethylphenyl Group : Electron-withdrawing effects enhance binding to hydrophobic enzyme pockets (e.g., kinase targets) .

Q. How should contradictory data in biological activity profiles be resolved?

  • Analytical Approaches :

  • Dose-Response Curves : Replicate assays across multiple concentrations (e.g., 0.1–100 μM) to identify IC50/EC50 variability .
  • Metabolite Screening : Use LC-MS to detect degradation products that may interfere with activity .
  • Target Profiling : Employ computational docking (e.g., AutoDock Vina) to validate hypothesized targets (e.g., COX-2, topoisomerase II) .

Q. What strategies mitigate toxicity concerns while retaining pharmacological efficacy?

  • Design Considerations :

  • Prodrug Derivatives : Introduce hydrolyzable groups (e.g., esters) to reduce acute toxicity .
  • Chelation Therapy : Form metal complexes (e.g., Zn(II)) to modulate bioavailability and toxicity .
  • In Silico Toxicity Prediction : Use tools like ProTox-II to prioritize low-risk candidates .

Methodological Challenges and Solutions

Q. How to address poor solubility in in vivo studies?

  • Formulation Strategies :

  • Nanoemulsions : Use polysorbate-80 or PEG-400 as surfactants to enhance aqueous solubility .
  • Co-crystallization : Co-crystallize with succinic acid or caffeine to improve dissolution rates .

Q. What analytical techniques resolve ambiguities in NMR spectra?

  • Advanced NMR Methods :

  • 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., methoxyethyl CH2 vs. trifluoromethylphenyl protons) .
  • Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing signal splitting .

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